Cas no 393-23-7 (N-[4-Fluoro-2-(trifluoromethyl)phenyl]acetamide)
N-[4-Fluoro-2-(trifluoromethyl)phenyl]acetamide Chemical and Physical Properties
Names and Identifiers
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- N-(4-chloro-2-trifluoromethl-pheny)-Acetamide
- N-(4-fluoro-2-(trifluoromethyl)phenyl)acetamide
- N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide
- 4-Fluoro-2-(trifluoromethyl)acetanilide
- N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide;N-[4-fluoro-2-(trifluoromethyl)phenyl]acetamide
- CHHVIZQASRTMGS-UHFFFAOYSA-N
- 2-acetamido-5-fluorobenzotrifluoride
- N-(4-fluoro-2-trifluoromethyl-phenyl)-acetamide
- N-[4-Fluoro-2-(trifluoromethyl)phenyl]acetamide
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- Inchi: 1S/C9H7F4NO/c1-5(15)14-8-3-2-6(10)4-7(8)9(11,12)13/h2-4H,1H3,(H,14,15)
- InChI Key: CHHVIZQASRTMGS-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C=CC=1NC(C)=O)F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 241
- XLogP3: 1.5
- Topological Polar Surface Area: 29.1
N-[4-Fluoro-2-(trifluoromethyl)phenyl]acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1735116-1g |
n-(4-Fluoro-2-(trifluoromethyl)phenyl)acetamide |
393-23-7 | 98% | 1g |
¥4935.00 | 2024-05-15 | |
| abcr | AB457103-250mg |
N-[4-Fluoro-2-(trifluoromethyl)phenyl]acetamide; . |
393-23-7 | 250mg |
€322.70 | 2024-08-03 | ||
| abcr | AB457103-1g |
N-[4-Fluoro-2-(trifluoromethyl)phenyl]acetamide; . |
393-23-7 | 1g |
€592.00 | 2024-08-03 | ||
| abcr | AB457103-5g |
N-[4-Fluoro-2-(trifluoromethyl)phenyl]acetamide; . |
393-23-7 | 5g |
€1975.20 | 2024-08-03 | ||
| Crysdot LLC | CD12075808-1g |
N-(4-Fluoro-2-(trifluoromethyl)phenyl)acetamide |
393-23-7 | 95+% | 1g |
$465 | 2024-07-24 | |
| Crysdot LLC | CD12075808-5g |
N-(4-Fluoro-2-(trifluoromethyl)phenyl)acetamide |
393-23-7 | 95+% | 5g |
$1632 | 2024-07-24 | |
| Chemenu | CM321664-1g |
N-(4-Fluoro-2-(trifluoromethyl)phenyl)acetamide |
393-23-7 | 95% | 1g |
$439 | 2023-02-02 |
N-[4-Fluoro-2-(trifluoromethyl)phenyl]acetamide Suppliers
N-[4-Fluoro-2-(trifluoromethyl)phenyl]acetamide Related Literature
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Jason Wan Lab Chip, 2020,20, 4528-4538
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on N-[4-Fluoro-2-(trifluoromethyl)phenyl]acetamide
Recent Advances in the Study of N-[4-Fluoro-2-(trifluoromethyl)phenyl]acetamide (CAS 393-23-7)
N-[4-Fluoro-2-(trifluoromethyl)phenyl]acetamide (CAS 393-23-7) is a fluorinated acetamide derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique trifluoromethyl and fluoro substituents, has been the subject of recent studies due to its potential applications in drug discovery and development. The presence of fluorine atoms enhances the molecule's metabolic stability, lipophilicity, and bioavailability, making it a promising candidate for therapeutic agents.
Recent research has focused on the synthesis, characterization, and biological evaluation of N-[4-Fluoro-2-(trifluoromethyl)phenyl]acetamide. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its efficacy as a key intermediate in the synthesis of novel kinase inhibitors. The compound's ability to modulate enzyme activity was attributed to its structural features, which facilitate selective binding to target proteins. Additionally, computational docking studies have revealed favorable interactions with active sites of various kinases, suggesting its potential as a scaffold for designing next-generation inhibitors.
Another significant development involves the exploration of N-[4-Fluoro-2-(trifluoromethyl)phenyl]acetamide in antimicrobial applications. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported its activity against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action was linked to disruption of bacterial cell membrane integrity, highlighting its potential as a lead compound for developing new antibiotics. Further optimization of its structure is underway to enhance potency and reduce cytotoxicity.
In the context of neurodegenerative diseases, preliminary findings from a 2024 study in ACS Chemical Neuroscience suggested that derivatives of N-[4-Fluoro-2-(trifluoromethyl)phenyl]acetamide exhibit neuroprotective effects in vitro. The compounds were shown to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease, and reduce oxidative stress in neuronal cells. These results open new avenues for developing therapeutics targeting protein misfolding disorders.
Despite these promising findings, challenges remain in the clinical translation of N-[4-Fluoro-2-(trifluoromethyl)phenyl]acetamide-based compounds. Issues such as pharmacokinetic optimization, toxicity profiling, and scalable synthesis need to be addressed. Ongoing research is focused on structure-activity relationship (SAR) studies to identify the most pharmacologically favorable derivatives. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the development of this compound class.
In conclusion, N-[4-Fluoro-2-(trifluoromethyl)phenyl]acetamide (CAS 393-23-7) represents a versatile scaffold with broad applications in drug discovery. Its recent advancements in kinase inhibition, antimicrobial activity, and neuroprotection underscore its potential as a valuable tool in chemical biology. Future research should prioritize translational studies to bridge the gap between bench discoveries and clinical applications, ultimately contributing to the development of novel therapeutics for unmet medical needs.
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